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Compound of Interest

Compound Name: fau protein

Cat. No.: B1176721 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

overcoming challenges related to the insolubility of FAU protein constructs during experimental

procedures.

Troubleshooting Guide
Insolubility and aggregation are common hurdles encountered during the recombinant

expression of proteins. This guide provides a systematic approach to troubleshoot and optimize

the expression and purification of soluble FAU protein constructs.

Problem: Low or no expression of the FAU protein construct.

Possible Cause Recommended Solution

Codon Usage:
The codon usage of the human FAU gene may

not be optimal for expression in E. coli.

Toxicity of the Protein:

High-level expression of FAU might be toxic to

the host cells, leading to cell death and low

yield.

Plasmid Instability:
The expression plasmid may be unstable,

leading to its loss from the cell population.
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Problem: FAU protein is expressed but found in insoluble inclusion bodies.

Possible Cause Recommended Solution

High Expression Rate:

Rapid protein synthesis can overwhelm the

cellular folding machinery, leading to misfolding

and aggregation.

Suboptimal Folding Environment:

The E. coli cytoplasm may lack the necessary

factors for the correct folding of the eukaryotic

FAU protein.

Construct Design:

The FAU construct itself might be prone to

aggregation. The N-terminal FUBI domain is

thought to act as an "in cis" chaperone, aiding in

the solubility of the C-terminal eS30 ribosomal

protein.[1][2][3] Expression of the eS30 domain

alone may lead to insolubility.

Lysis Conditions:
Harsh lysis methods can lead to protein

denaturation and aggregation.

Problem: Soluble FAU protein aggregates during purification.

Possible Cause Recommended Solution

Buffer Conditions:
Suboptimal pH or salt concentration can lead to

protein instability and aggregation.

High Protein Concentration:
Concentrating the protein can increase the

likelihood of aggregation.

Presence of Contaminants:
Co-purifying contaminants can sometimes

promote the aggregation of the target protein.

Frequently Asked Questions (FAQs)
Q1: What is the FAU protein and why is its solubility a concern?
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The FAU gene encodes a fusion protein consisting of a ubiquitin-like protein (FUBI) at the N-

terminus and the ribosomal protein eS30 at the C-terminus.[4][5] While the FUBI domain is

thought to enhance the solubility of the eS30 domain by acting as an intramolecular chaperone,

overexpression in recombinant systems can still lead to the formation of insoluble aggregates

known as inclusion bodies.[1][2]

Q2: Should I express the full-length FAU protein or just the eS30 domain?

For optimal solubility, it is highly recommended to express the full-length FAU (FUBI-eS30)

construct. The FUBI domain has been suggested to act as an "in cis" chaperone, aiding in the

proper folding and solubility of the eS30 ribosomal protein.[1][2][3] Expressing the eS30

domain alone is more likely to result in insolubility.

Q3: What are the best E. coli strains for expressing soluble FAU protein?

While standard expression strains like BL21(DE3) can be used, strains engineered to aid in the

folding of difficult proteins may improve the yield of soluble FAU.[6] Consider using strains that:

Contain chaperone plasmids: Strains like ArcticExpress (DE3) co-express chaperonins that

are active at low temperatures.[7]

Promote disulfide bond formation (if applicable): Strains like Origami™ or SHuffle® are

suitable for proteins with disulfide bonds, although the FAU protein itself does not contain

cysteine residues.[8]

Have reduced protease activity: Strains derived from BL21 are deficient in lon and ompT

proteases, which can help prevent degradation of the expressed protein.[7]

Q4: How can I solubilize and refold FAU protein from inclusion bodies?

If your FAU protein is in inclusion bodies, you will need to solubilize the aggregates using

strong denaturants and then refold the protein into its native conformation.

Solubilization: Use buffers containing 6 M Guanidine-HCl or 8 M Urea.[9][10]

Refolding: This is often the most challenging step and requires optimization. Common

methods include:
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Dilution: Rapid or stepwise dilution of the denatured protein into a large volume of

refolding buffer.[11]

Dialysis: Gradual removal of the denaturant by dialysis against a refolding buffer.[10]

On-column refolding: Binding the denatured protein to a chromatography resin and then

exchanging the denaturing buffer with a refolding buffer.[11]

Q5: Are there any specific buffer additives that can help improve FAU protein solubility?

Yes, several additives can be included in your lysis and purification buffers to help maintain the

solubility of your FAU construct:

Glycerol (5-20%): Acts as a stabilizing agent.

L-Arginine (50-500 mM): Can suppress protein aggregation.

Non-detergent sulfobetaines (NDSBs): Can help to solubilize proteins.

Reducing agents (e.g., DTT, TCEP): While FAU has no cysteines, these can be important for

other constructs to prevent intermolecular disulfide bond formation.

Experimental Protocols
Protocol 1: Expression and Purification of His-tagged
FUBI-eS30 in E. coli
This protocol is adapted from a method used for the expression and purification of His6-FUBI-

eS30.[1][6][12]

1. Transformation and Expression:

Transform E. coli BLR(pREP4) cells with the His6-FUBI-eS30 expression plasmid.

Inoculate a single colony into 50 mL of DYT medium (1% tryptone, 1% yeast extract, 0.5%

NaCl) with appropriate antibiotics and grow overnight at 37°C with shaking.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.creativebiomart.net/resource/articles-refolding-of-inclusion-body-proteins-from-em-e-coli-em-366.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4030991/
https://www.creativebiomart.net/resource/articles-refolding-of-inclusion-body-proteins-from-em-e-coli-em-366.htm
https://www.benchchem.com/product/b1176721?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8354635/
https://elifesciences.org/articles/70560.pdf
https://www.biorxiv.org/content/10.1101/2021.05.21.445149v1.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The next day, inoculate 1 L of DYT medium with the overnight culture and grow at 37°C until

the OD600 reaches 0.6-0.8.

Cool the culture to 18°C and induce protein expression with 0.5 mM IPTG.

Continue to grow the culture overnight at 18°C.

Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be

stored at -80°C.

2. Cell Lysis:

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10

mM imidazole, 10% glycerol, 1 mM PMSF, and 1 mg/mL lysozyme).

Incubate on ice for 30 minutes.

Sonicate the cell suspension on ice to complete lysis.

Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble

protein.

3. Affinity Purification:

Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column.

Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM

NaCl, 20 mM imidazole, 10% glycerol).

Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM

imidazole, 10% glycerol).

Analyze the fractions by SDS-PAGE to check for purity.

4. Further Purification (Optional):

For higher purity, pool the eluted fractions and subject them to size exclusion

chromatography using a buffer appropriate for downstream applications (e.g., 20 mM
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HEPES pH 7.5, 150 mM NaCl, 5% glycerol).

Protocol 2: Solubilization and Refolding of FAU from
Inclusion Bodies
This is a general protocol that should be optimized for your specific FAU construct.

1. Inclusion Body Isolation and Washing:

Resuspend the cell pellet from 1 L of culture in 30 mL of lysis buffer without detergent.

Lyse the cells by sonication or French press.

Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

Wash the inclusion body pellet sequentially with:

Lysis buffer with 1% Triton X-100.

Lysis buffer with 2 M Urea.

Nuclease-treated buffer to remove contaminating nucleic acids.

Finally, wash with buffer without detergent to remove residual detergents and urea.

2. Solubilization:

Resuspend the washed inclusion body pellet in solubilization buffer (50 mM Tris-HCl pH 8.0,

6 M Guanidine-HCl, 10 mM DTT).

Incubate with gentle stirring for 1-2 hours at room temperature.

Centrifuge at 15,000 x g for 20 minutes to remove any remaining insoluble material.

3. Refolding by Rapid Dilution:

Prepare a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5

mM L-Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione).
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Rapidly dilute the solubilized protein into the refolding buffer at 4°C with gentle stirring. A

starting dilution of 1:100 (protein solution to refolding buffer) is recommended.

Allow the protein to refold for 12-24 hours at 4°C.

Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).

Clarify the concentrated protein by centrifugation or filtration.

Data Presentation
Table 1: Hypothetical Quantitative Data on the Impact of Expression Conditions on FAU

Solubility

Construct

Induction

Temperature

(°C)

Inducer (IPTG)

Conc. (mM)

Soluble Protein

Yield (mg/L)

% Soluble

Protein

His-FUBI-eS30 37 1.0 5 10%

His-FUBI-eS30 25 0.5 20 40%

His-FUBI-eS30 18 0.2 50 85%

His-eS30 18 0.2 2 5%

Table 2: Influence of Solubility Enhancing Tags on a Model Ribosomal Protein (Hypothetical

Data)

Fusion Tag
Predicted Molecular

Weight (kDa)

Soluble Expression

Level

Final Purified Yield

(mg/L)

None (His-tag only) 15 Low 1

GST 41 Medium 10

MBP 57 High 25

FUBI 24 High 30
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Caption: A troubleshooting workflow for overcoming insolubility of FAU protein constructs.
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Caption: Conceptual pathways for FAU protein folding and aggregation during recombinant

expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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